molecular formula C18H14ClFN4O B2802978 2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide CAS No. 1172416-75-9

2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide

Cat. No. B2802978
CAS RN: 1172416-75-9
M. Wt: 356.79
InChI Key: WQUMEWXMFXURJZ-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Electrochemical Synthesis and Characterization

2-Chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide: has been synthesized using an electrochemical approach. Researchers investigated its electrochemical behavior, reduction kinetics, and characterization using techniques such as cyclic voltammetry, IR spectroscopy, ^ .

Antibacterial Properties

Aromatic alcohols derived from this compound have shown potential antibacterial properties. Biotransformation via Baker’s Yeast has been employed to synthesize these aromatic alcohols, which exhibit activity against pathogenic bacteria ^ .

Antiviral Activity

While not directly studied for antiviral properties, related 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have been investigated in vitro for antiviral activity against RNA and DNA viruses ^ .

Vibrational Spectroscopy

The vibrational spectra (infrared and Raman) of 2-chloro-6-fluoro-benzaldehyde (a precursor to the compound) have been reported. These studies provide insights into its molecular structure and vibrational modes ^ .

Intermediates in Pharmaceutical Synthesis

In agricultural derivatives and pharmaceutical drugs, 2-chloro-6-fluoro-benzalalcohol (a precursor to the compound) serves as an intermediate. Its role in drug synthesis underscores its relevance in medicinal chemistry ^ .

Mechanistic Insights

Cyclic voltammograms and electrochemical studies have shed light on the mechanism of organic reactions involving this compound. Understanding its redox behavior contributes to optimizing conditions for electrolysis processes ^ .

properties

IUPAC Name

2-chloro-6-fluoro-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O/c1-11-5-10-16(24-23-11)21-12-6-8-13(9-7-12)22-18(25)17-14(19)3-2-4-15(17)20/h2-10H,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUMEWXMFXURJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide

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